molecular formula C23H24N3O7P B605207 Afabicin CAS No. 1518800-35-5

Afabicin

Katalognummer B605207
CAS-Nummer: 1518800-35-5
Molekulargewicht: 485.4328
InChI-Schlüssel: HFYMDQMXVPJNTH-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Afabicin involves an iterative approach that targets the FabI enzyme . The synthetic route used to access gram-scale quantities of Afabicin utilizes dynamic kinetic resolution (DKR) to install the critical stereogenic center .


Molecular Structure Analysis

Afabicin has a chemical formula of C23H24N3O7P and a molecular weight of 485.433 . It is a proagent of Debio1452, specifically targeting staphylococci without significant activity against other Gram-positive or Gram-negative species .


Chemical Reactions Analysis

Afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

    A study by Wittke et al. (2020) demonstrated the efficacy, safety, and tolerability of afabicin compared to vancomycin/linezolid in treating ABSSSI due to staphylococci. Afabicin showed comparable clinical response rates and was well-tolerated, suggesting its potential as an alternative treatment for ABSSSI caused by staphylococci (Wittke et al., 2020).

  • Penetration in Bone and Joint Infections

    A study by Ménétrey et al. (2018) highlighted afabicin's ability to penetrate bone tissues, making it a promising candidate for treating staphylococcal bone or joint infections. The study involved patients undergoing elective hip replacement surgery and found that afabicin desphosphono showed good penetration into bone tissues (Ménétrey et al., 2018).

  • Activity Against Intracellular Forms of Staphylococcus aureus

    Peyrusson et al. (2019) explored the intracellular activity of afabicin desphosphono against different resistance phenotypes of Staphylococcus aureus. The study found that afabicin desphosphono accumulates rapidly in cells and is bacteriostatic towards all strains tested, including those resistant to other antistaphylococcal agents. This indicates its potential in controlling the intracellular growth and survival of phagocytized S. aureus (Peyrusson et al., 2019).

Safety And Hazards

Afabicin has been demonstrated to be safe and well-tolerated in a double-blind Phase 2 trial with 330 patients with acute bacterial skin and skin structure infections (ABSSSI) . According to the Safety Data Sheet (SDS), Afabicin is not classified as a hazardous substance or mixture .

Eigenschaften

IUPAC Name

[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N3O7P/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYMDQMXVPJNTH-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N3O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afabicin

CAS RN

1518800-35-5
Record name Afabicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1518800355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afabicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AFABICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMM8663H2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.